

Technical Guide: Crystal Structure Analysis of -Allyltrichloroacetamide

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Compound of Interest

Compound Name: *N*-Allyltrichloroacetamide

Cat. No.: B8698955

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Executive Summary

-Allyltrichloroacetamide (C

H

Cl

NO) represents a class of

-haloacetamides exhibiting significant biological activity and utility as "blocked isocyanates" in organic synthesis. Its crystal structure analysis is non-trivial due to its low thermal stability and the rotational freedom of both the trichloromethyl (

) and allyl (

) groups. This guide outlines the rigorous workflow for obtaining high-resolution structural data, defining the molecular conformation (syn/anti), and mapping the supramolecular hydrogen-bonding networks that stabilize the lattice.

Chemical Context & Crystal Growth

To obtain diffraction-quality single crystals, purity is paramount. The presence of hydrolysis products (trichloroacetic acid) will disrupt the hydrogen-bonding network.

Synthesis & Purification Protocol

- Reagents: Trichloroacetyl chloride (1.0 eq), Allylamine (1.0 eq), Triethylamine (1.1 eq) in dry .
- Reaction Control: Maintain temperature to prevent polymerization of the allyl group.
- Crystallization Strategy:
 - Method: Slow evaporation or vapor diffusion.
 - Solvent System: Hexane/Ethyl Acetate (10:[1]1) or cyclohexane.[1]
 - Critical Parameter: Due to the melting point of , crystallization must occur in a temperature-controlled environment ().

Physical Properties Table

Parameter	Value / Description	Significance for XRD
Formula		Heavy atom (Cl) dominates scattering.
Mol. Weight		Sufficient density for good diffraction.
Melting Point		CRITICAL: Requires Cryostream cooling.
Morphology	Colorless needles/plates	Prone to twinning; screen carefully.

Crystallographic Methodology (The Workflow)

Standard room-temperature data collection is unsuitable for this compound. The following protocol ensures structural integrity.

Instrumentation & Data Collection

- Source: Mo-K

(

) is preferred over Cu-K

to minimize absorption effects from the three chlorine atoms.

- Temperature:

(Nitrogen Cryostream).

- Reasoning: Freezes the rotation of the

group and prevents crystal melting/sublimation under the X-ray beam.

- Strategy: Full sphere collection (redundancy

) to accurately model the electron density around the chlorine atoms.

Structural Refinement Logic

- Space Group Determination: Expect Monoclinic (

) or Triclinic (

), common for small organic amides.

- Disorder Modeling:

- Group: Often exhibits rotational disorder. Check for large anisotropic displacement parameters (

). If found, model as two positions with refined occupancy (e.g., A: 60%, B: 40%).

- Allyl Group: The terminal vinyl group may show flip-disorder. Restrain bond lengths (DFIX) if necessary.
- Hydrogen Atoms:
 - Amide H (-H): Locate from difference Fourier map and refine isotropically to confirm H-bond geometry.
 - C-H: Place in calculated positions (riding model).

Structural Elucidation (The Core)[2]

Molecular Conformation

The structure is defined by two critical torsion angles.

- Amide Planarity: The moiety typically adopts a trans (anti) conformation to minimize steric clash between the bulky group and the -substituent.
- Allyl Orientation: The bond rotates to position the vinyl group. In analogous structures, the double bond is often synclinal to the amide carbonyl, facilitating weak interactions.

Intermolecular Interactions & Packing

The crystal lattice is stabilized by a hierarchy of forces, which must be annotated in the CIF (Crystallographic Information File).

- Primary H-Bonding (The Backbone):

- Interaction:

- Geometry:

,

.
- Motif: Forms 1D chains (graph set) running parallel to the shortest unit cell axis.

- Halogen Bonding (The Cross-Links):
 - Interaction:

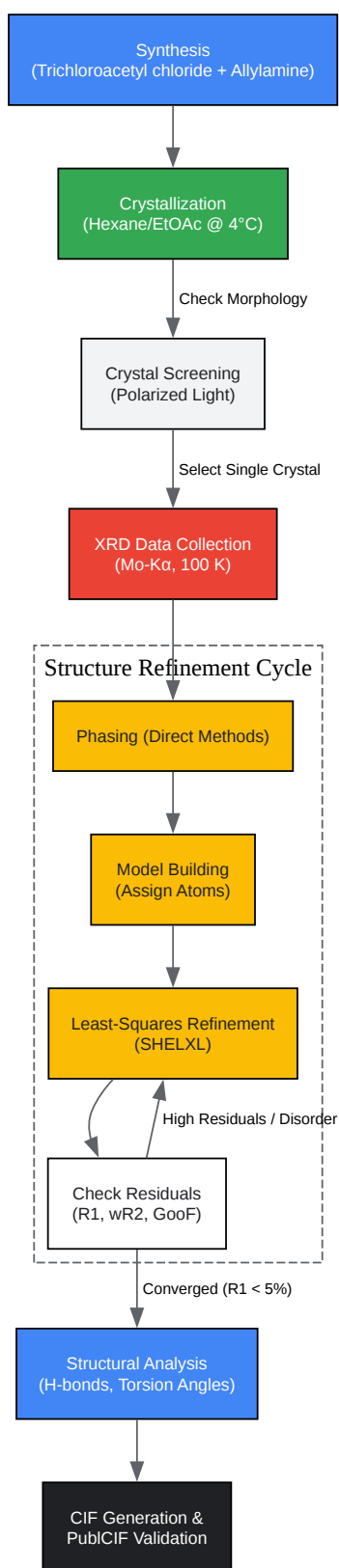
or

(Type I/II).

 - Significance: These weak interactions bundle the 1D amide chains into 2D sheets.

- Weak Interactions:
 - : Acidic allyl protons donating to Cl acceptors.

Visualization of the Analysis Workflow



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Figure 1: Step-by-step workflow for the structural determination of low-melting haloacetamides.

Comparative Structural Metrics

When analyzing the solved structure, compare your data against these established benchmarks for trichloroacetamides.

Structural Feature	Typical Metric	Interpretation
C=O[2][3] Bond Length		Standard amide resonance.
C-N Bond Length		Partial double bond character (planar N).
C-C-N Angle		Expansion due to steric bulk of .
Torsion		Allyl group rotates out of amide plane.
Packing Motif	Chain	Infinite 1D chains via H-bonds.

References

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